molecular formula C15H18FN3O3 B7586632 4-fluoro-3-(2-methoxyethoxymethyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide

4-fluoro-3-(2-methoxyethoxymethyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B7586632
M. Wt: 307.32 g/mol
InChI Key: RVVCCJUQWYXMHS-UHFFFAOYSA-N
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Description

4-fluoro-3-(2-methoxyethoxymethyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide, also known as FMMPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

4-fluoro-3-(2-methoxyethoxymethyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide acts as a CB1 receptor agonist, which means that it binds to and activates the receptor. This leads to the activation of downstream signaling pathways, which ultimately results in the modulation of various physiological processes.
Biochemical and physiological effects:
Studies have shown that this compound can modulate various physiological processes, including appetite, pain sensation, and mood. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and chronic pain.

Advantages and Limitations for Lab Experiments

4-fluoro-3-(2-methoxyethoxymethyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide has several advantages for use in lab experiments, including its high affinity for the CB1 receptor and its potential therapeutic applications. However, it also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-fluoro-3-(2-methoxyethoxymethyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide, including further studies to understand its mechanism of action and potential therapeutic applications. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other compounds for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 4-fluoro-3-(2-methoxyethoxymethyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide involves several steps, including the reaction of 4-fluoro-3-nitrobenzoic acid with 2-methoxyethanol in the presence of a catalyst to form the corresponding ester. The ester is then reacted with N-(5-methyl-1H-pyrazol-3-yl)amine and a reducing agent to yield the final product.

Scientific Research Applications

4-fluoro-3-(2-methoxyethoxymethyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes, including appetite, pain sensation, and mood.

Properties

IUPAC Name

4-fluoro-3-(2-methoxyethoxymethyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c1-10-7-14(19-18-10)17-15(20)11-3-4-13(16)12(8-11)9-22-6-5-21-2/h3-4,7-8H,5-6,9H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVCCJUQWYXMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C2=CC(=C(C=C2)F)COCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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